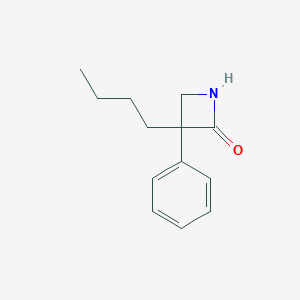

3-butyl-3-phenylazetidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

17719-30-1 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

3-butyl-3-phenylazetidin-2-one |

InChI |

InChI=1S/C13H17NO/c1-2-3-9-13(10-14-12(13)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15) |

InChI Key |

KYWUFESZSCDFSH-UHFFFAOYSA-N |

SMILES |

CCCCC1(CNC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCC1(CNC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 3 Butyl 3 Phenylazetidin 2 One Scaffold and Its Derivatives

Cycloaddition Approaches for Azetidin-2-one (B1220530) Formation

Cycloaddition reactions represent the most direct and widely utilized strategy for the formation of the azetidin-2-one ring. These reactions involve the formal [2+2] cycloaddition of a two-carbon component with a two-atom imine component.

Modern Developments in Staudinger Ketene-Imine Cycloaddition for β-Lactam Synthesis

The Staudinger ketene-imine cycloaddition, discovered in 1907, remains a premier method for β-lactam synthesis. wikipedia.org It involves the reaction of a ketene (B1206846) with an imine to form the azetidin-2-one ring. wikipedia.org Modern advancements have focused on improving the stereoselectivity and scope of this venerable reaction.

The mechanism of the Staudinger reaction is generally accepted to be a two-step process involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. acs.org Subsequent conrotatory ring closure yields the β-lactam. acs.org The stereochemical outcome of the reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating the ring closure. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow the ring closure, allowing for isomerization of the intermediate and leading to the formation of trans-β-lactams. organic-chemistry.org

Recent examples in the literature highlight the power of this reaction to create complex β-lactams. For instance, the synthesis of various 3-alkylidene/alkyl substituted azetidin-2-ones often relies on the Staudinger cycloaddition. researchgate.net The reaction can be rendered catalytic and enantioselective through the use of chiral N-heterocyclic carbenes or other nucleophilic catalysts. organic-chemistry.org

| Catalyst/Reagent | Imine Substituent | Ketene Substituent | Product Stereochemistry | Reference |

| Triethylamine (B128534) | Aryl | Alkyl, Aryl | Typically trans | nih.gov |

| Chiral N-Heterocyclic Carbene | N-Boc | Various | High enantioselectivity for cis | organic-chemistry.org |

| Phosphine Catalysts | Electron-poor | Electron-rich | Varies | rsc.org |

Stereochemical Control in [2+2] Cycloaddition Reactions Leading to Azetidin-2-ones

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. In the context of [2+2] cycloadditions for azetidin-2-one synthesis, several strategies have been developed to influence the formation of specific diastereomers and enantiomers.

The use of chiral auxiliaries on either the ketene or the imine component has been a classical and effective approach. researchgate.net For example, chiral imines derived from readily available starting materials like tartaric acid have been used to synthesize enantiopure β-lactams. researchgate.net The stereochemical outcome is often dictated by the facial selectivity of the ketene addition to the chiral imine.

More recently, catalytic asymmetric methods have gained prominence. These methods employ a chiral catalyst to control the stereochemistry of the cycloaddition between achiral ketenes and imines. As mentioned, chiral N-heterocyclic carbenes have proven effective in catalyzing the enantioselective synthesis of N-Boc β-lactams. organic-chemistry.org Rhodium catalysts have also been employed in diastereoselective syntheses of cis-β-lactams. rsc.org The choice of catalyst and reaction conditions can be fine-tuned to favor the formation of a particular stereoisomer. rsc.orgmdpi.com

The stereochemistry of the final product is typically determined by analyzing the coupling constant between the C3 and C4 protons in the 1H NMR spectrum, with smaller coupling constants (J ≈ 2-5 Hz) indicating a cis relationship and larger coupling constants (J ≈ 5-8 Hz) indicating a trans relationship. mdpi.com

| Method | Key Feature | Typical Outcome | Reference |

| Chiral Auxiliary | Chiral group on imine or ketene | Diastereoselective synthesis | researchgate.net |

| Catalytic Asymmetric Synthesis | Chiral catalyst (e.g., NHC, Rhodium) | Enantioselective synthesis of cis or trans isomers | organic-chemistry.orgrsc.org |

| Substrate Control | Bulky substituents on imine or ketene | Can favor trans isomers due to steric hindrance | researchgate.net |

Alternative Cycloaddition Pathways for Azetidin-2-one Ring Construction, including Photocycloadditions

While the Staudinger reaction is dominant, alternative cycloaddition pathways offer complementary approaches to azetidin-2-one synthesis. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a route to azetidines, which can then be oxidized to the corresponding azetidin-2-ones. rsc.org However, this method has seen limited success for the direct synthesis of azetidin-2-ones. rsc.org

More recent developments have focused on visible-light-mediated photocycloadditions. springernature.comresearchgate.net These reactions often employ a photosensitizer to activate one of the reactants, leading to the [2+2] cycloaddition under mild conditions. nih.gov For example, visible-light-mediated intermolecular [2+2] photocycloadditions of 2-isoxazoline carboxylates with alkenes have been developed for the synthesis of azetidines. rsc.org While not a direct synthesis of azetidin-2-ones, these methods provide access to the core azetidine (B1206935) ring, which can be a valuable precursor.

Functionalization-Based Syntheses of Azetidin-2-one Derivatives

An alternative to constructing the azetidin-2-one ring from acyclic precursors is to start with a pre-formed β-lactam and introduce the desired substituents. This approach is particularly useful for creating a library of derivatives from a common intermediate.

Direct Alkylation and Acylation Strategies on the Azetidin-2-one Core

The enolate of an azetidin-2-one can be generated by treatment with a strong base, such as lithium diisopropylamide (LDA), and subsequently reacted with an electrophile to introduce a substituent at the C3 position. nih.gov This strategy has been successfully employed for the alkylation of 3-unsubstituted β-lactams. nih.gov For the synthesis of 3-butyl-3-phenylazetidin-2-one, this would involve the alkylation of a 3-phenylazetidin-2-one (B95148) with a butyl halide. The stereochemistry of this alkylation is often directed by the existing stereocenter at C4, typically leading to the formation of the trans product. nih.gov

Acylation of the enolate can also be achieved, providing access to 3-acyl-azetidin-2-ones, which are versatile intermediates for further transformations. nih.gov

| Reaction | Substrate | Reagent | Product | Reference |

| Alkylation | 3-Unsubstituted β-lactam | LDA, Alkyl halide | 3-Alkyl-β-lactam (trans) | nih.gov |

| Aldol (B89426) Reaction | 3-Unsubstituted β-lactam | LDA, Aldehyde/Ketone | 3-(1-Hydroxyalkyl)-β-lactam | nih.gov |

| Acylation | 3-Unsubstituted β-lactam | LDA, Acyl chloride | 3-Acyl-β-lactam | nih.gov |

Carbon-Hydrogen (C-H) Activation for Selective Azetidin-2-one Derivatization

Carbon-hydrogen (C-H) activation has emerged as a powerful tool for the direct functionalization of organic molecules, avoiding the need for pre-functionalized starting materials. acs.org In the context of azetidin-2-ones, C-H activation strategies can be employed to introduce substituents at various positions on the ring or on existing substituents.

Palladium-catalyzed C(sp³)–H arylation of free primary amines has been demonstrated, which could be conceptually applied to an amino-substituted azetidin-2-one. acs.org More directly, directed C-H activation can be used to functionalize the azetidine ring itself. For example, the combination of a directing group on the nitrogen atom and a palladium catalyst can enable the selective arylation of the C3 position of an azetidine-2-carboxylic acid derivative. nih.gov This approach allows for the modular and stereocontrolled synthesis of vicinally difunctionalized azetidines. nih.gov While direct C-H activation on the this compound core is challenging due to the lack of an activatable C-H bond at the C3 position, this methodology is highly relevant for the synthesis of precursors and analogues.

Reformatsky Reaction in Substituted Azetidin-2-one Synthesis

The Reformatsky reaction, a classic organozinc-based carbon-carbon bond-forming reaction, has been adapted for the synthesis of β-lactams, including precursors to 3-substituted azetidin-2-ones. wikipedia.orgiitk.ac.innumberanalytics.com The reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester. wikipedia.org

In the context of azetidin-2-one synthesis, a variation known as the aza-Reformatsky reaction is particularly relevant. This involves the reaction of an imine with a zinc enolate of an α-halo ester. The resulting β-amino ester can then be cyclized to afford the desired azetidin-2-one ring. The stereoselectivity of this process can often be controlled, leading to specific diastereomers. beilstein-journals.org

For the synthesis of a this compound, a plausible aza-Reformatsky approach would involve the reaction of a suitable imine precursor with the zinc enolate of an α-halo ester carrying a butyl group. Subsequent intramolecular cyclization would yield the target molecule. The reaction conditions, including the choice of solvent and temperature, can significantly influence the yield and stereochemical outcome. beilstein-journals.orgorganic-chemistry.org For instance, the use of different metals like iron or copper, or bimetallic systems, has been shown to be effective in Reformatsky-type reactions. organic-chemistry.org

A summary of metals and catalysts used in Reformatsky-type reactions is presented below:

| Metal/Catalyst | Reactants | Product Type | Reference |

| Zinc | Aldehyde/Ketone + α-halo ester | β-hydroxy ester | wikipedia.org |

| Zinc | Imine + α-halo ester | β-amino ester | beilstein-journals.org |

| Iron (in situ) | Aldehyde + α-halo ester | β-hydroxy ester | organic-chemistry.org |

| Copper (in situ) | Aldehyde + α-halo ester | β-hydroxy ester | organic-chemistry.org |

| Titanocene(III) | Aldehyde/Ketone + α-halo ester | β-hydroxy ester | organic-chemistry.org |

Strategies Utilizing Precursor Ring Systems

Synthesis of Azetidin-2-ones from Azetidin-2,3-diones

Azetidin-2,3-diones serve as versatile synthons for the preparation of C-3 substituted azetidin-2-ones. researchgate.netresearchgate.net A common strategy involves the regioselective addition of a nucleophile, such as a Grignard reagent, to the C-3 keto group. For the synthesis of this compound, a butylmagnesium halide would be added to a 1,4-diaryl-azetidin-2,3-dione precursor. This reaction typically proceeds with a degree of stereoselectivity, influenced by the existing stereocenter at C-4. researchgate.netresearchgate.net

The resulting 3-alkyl-3-hydroxy-β-lactam can then undergo further transformations. For example, dehydration of the tertiary alcohol can lead to the formation of a 3-alkylidene-azetidin-2-one. Subsequent hydrogenation of the exocyclic double bond can then stereoselectively yield the desired cis-3-alkyl-azetidin-2-one. researchgate.net Alternatively, reductive removal of the hydroxyl group can also be achieved. researchgate.net

The following table summarizes the synthesis of 3-substituted azetidin-2-ones from azetidin-2,3-diones:

| Starting Material | Reagent | Intermediate | Final Product | Reference |

| 1,4-Bis-(4-methoxyphenyl)azetidin-2,3-dione | n-Butylmagnesium bromide | 3-Butyl-3-hydroxy-1,4-bis(4-methoxyphenyl)azetidin-2-one | cis-3-Butyl-1,4-bis(4-methoxyphenyl)azetidin-2-one | researchgate.net |

| 1,4-Diaryl-azetidin-2,3-dione | Grignard Reagent | 3-Alkyl-3-hydroxy-β-lactam | cis-3-Alkyl-azetidin-2-one | researchgate.net |

Ring Contraction Methodologies for Azetidine Synthesis

Ring contraction strategies provide another avenue to the azetidin-2-one core. magtech.com.cnntu.ac.uk These methods typically involve the rearrangement of a larger heterocyclic precursor. While various five-membered heterocycles can undergo ring contraction to form azetidines, the specific synthesis of azetidin-2-ones through this route is a specialized application. magtech.com.cnorganic-chemistry.org

One notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of a base and a nucleophile to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org This method allows for the incorporation of various functionalities at the α-position of the azetidine ring. The mechanism is believed to proceed through a Favorskii-type rearrangement.

Another approach involves the photochemical rearrangement of larger rings. For instance, the Norrish-Yang Type II photocyclization of β-ketoformamides has been shown to produce 3-hydroxy-β-lactams. researchgate.net While not a direct ring contraction in the classical sense, it represents a transformation from an acyclic precursor that effectively results in the formation of the four-membered ring.

Enantioselective and Diastereoselective Synthetic Routes

Chiral Auxiliaries and Catalytic Asymmetric Synthesis of Azetidin-2-ones

The enantioselective synthesis of azetidin-2-ones is of paramount importance for the development of chiral drugs. A well-established strategy involves the use of chiral auxiliaries. scispace.comrsc.orgrsc.org These are chiral molecules that are temporarily incorporated into the reacting system to control the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be removed.

For example, (R)-2-phenylglycine can be used as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones via an ester enolate-imine condensation. The stereochemistry of the newly formed stereocenters is controlled by the configuration of the chiral auxiliary. scispace.com Similarly, D-glucosamine has been employed as a chiral auxiliary in the Staudinger reaction (ketene-imine cycloaddition) to produce 1,3,4-trisubstituted azetidin-2-ones. rsc.org

Catalytic asymmetric synthesis offers a more atom-economical approach. This involves the use of a chiral catalyst to induce enantioselectivity. For instance, chiral N-heterocyclic carbenes have been used to catalyze the kinetic resolution of 4-formyl-β-lactams. acs.org Furthermore, the asymmetric addition of organozinc reagents to aldehydes, catalyzed by chiral ligands, can produce enantiomerically enriched products. researchgate.net

Diastereoselective Transformations on Substituted Azetidin-2-ones

Once a substituted azetidin-2-one is formed, further diastereoselective transformations can be carried out to introduce additional stereocenters with high stereocontrol. researchtrends.netresearchgate.net These reactions often rely on the directing effect of the substituents already present on the β-lactam ring.

For instance, the Kinugasa reaction, a copper(I)-catalyzed reaction of nitrones with terminal alkynes, can be used to synthesize cis-azetidin-2-ones with high regio- and diastereoselectivity. researchgate.net The stereochemical outcome is influenced by the geometry of the nitrone and the reaction conditions.

Alkylation and aldol reactions of α-bromo-α-fluoro-β-lactams have also been shown to proceed with high diastereoselectivity. acs.org The stereochemical course of these reactions is dictated by the existing stereochemistry of the β-lactam ring, allowing for the synthesis of highly functionalized and stereochemically complex azetidin-2-ones. The table below provides examples of diastereoselective transformations.

| Reaction Type | Substrate | Reagent | Product | Diastereoselectivity | Reference |

| Kinugasa Reaction | Functionalized nitrones and acetylenic alcohols | Cu(I) | cis-Azetidin-2-ones | High | researchgate.net |

| Alkylation | α-Bromo-α-fluoro-β-lactam | Organocuprate | 3-Alkyl-3-fluoroazetidin-2-one | High | acs.org |

| Aldol Reaction | α-Bromo-α-fluoro-β-lactam | Aldehyde/Ketone | 3-(1-Hydroxyalkyl)-3-fluoroazetidin-2-one | High | acs.org |

Green Chemistry Approaches and Advanced Reaction Conditions in Azetidin-2-one Synthesis

Modern synthetic chemistry increasingly prioritizes the development of environmentally benign and efficient reaction protocols. In the context of azetidin-2-one synthesis, this translates to the adoption of advanced energy sources and catalytic systems that minimize waste, reduce reaction times, and enhance selectivity. These approaches are pivotal for creating complex scaffolds like this compound.

Microwave-Assisted Synthesis of Azetidin-2-one Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a non-conventional energy source that can dramatically accelerate reaction rates. utrgv.eduufms.br This technology facilitates dielectric heating, where the material directly absorbs microwave energy, leading to rapid and uniform temperature increases. utrgv.edu For the synthesis of β-lactams, this often results in cleaner reactions, higher yields, and significantly shorter reaction times compared to conventional heating methods. utrgv.eduufms.br

The synthesis of various azetidin-2-one derivatives has been successfully achieved using microwave assistance. A common approach is the [2+2] cycloaddition of an imine with a ketene, known as the Staudinger synthesis. mdpi.comresearchgate.net Microwave irradiation can promote the in-situ generation of ketenes from acyl chlorides and a base, which then rapidly react with imines to form the β-lactam ring. utrgv.educore.ac.uk For a 3,3-disubstituted azetidin-2-one like this compound, the key precursors would be an appropriate ketene derived from a 2-phenylhexanoyl chloride and a suitable imine.

Research has demonstrated the efficacy of microwave-assisted synthesis for a variety of substituted β-lactams. For instance, reactions of imines with chloroacetyl chloride in the presence of a base like triethylamine are significantly expedited. core.ac.ukasianpubs.org Solvent choice can be critical, with studies indicating that solvents with a low loss tangent (tanδ), such as dioxane or 2-methoxyethanol, can be highly effective for these transformations under microwave conditions. ufms.brcore.ac.uk Furthermore, solid-supported catalysts, such as K₂CO₃/Al₂O₃, have been used in conjunction with microwave irradiation to facilitate solvent-free or reduced-solvent reactions, further enhancing the green credentials of the synthesis. scirp.org

Table 1: Examples of Microwave-Assisted Azetidin-2-one Synthesis

| Reactants | Conditions | Product Type | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Imines + Chloroacetyl chloride | 2-Methoxyethanol, Et₃N, Microwave | 3-chloro-4-substituted-azetidin-2-ones | 4-6 mins | High | ufms.br |

| Schiff Bases + Chloroacetyl chloride | Dioxane, Et₃N, Microwave (270W) | Thiazolyl-substituted azetidin-2-ones | 3-4 mins | 85-95% | core.ac.uk |

| Aldimines + Chloroacetyl chloride | K₂CO₃/Al₂O₃, Microwave | Aryl sulfonate-containing azetidin-2-ones | Short | Good to Moderate | scirp.org |

| 3-Amino-azetidin-2-ones + 2,5-Dimethoxytetrahydrofuran | Iodine (cat.), Solvent-free, Microwave | 3-pyrrole-substituted-azetidin-2-ones | 3 mins | Up to 99% | mdpi.com |

Catalytic Systems for Azetidin-2-one Ring Formation

The development of novel catalytic systems has revolutionized the synthesis of the azetidin-2-one ring, enabling higher efficiency, stereocontrol, and functional group tolerance. These catalysts are central to forming the strained four-membered ring structure inherent to compounds like this compound.

Copper-Catalyzed Systems: Copper catalysis has proven versatile for β-lactam synthesis. One notable method involves the intramolecular C-N coupling of amides with vinyl bromides. organic-chemistry.org This Cu(I)-catalyzed 4-exo ring closure is highly efficient for producing 4-alkylidene-2-azetidinones. organic-chemistry.org Another innovative approach uses a copper(II)-catalyzed reaction between oximes and methyl propiolate to construct trans-configured and spirocyclic β-lactams with excellent diastereoselectivity. nih.govthieme-connect.com This process is thought to proceed through the in-situ formation of a ketene and an imine, which then undergo a [2+2] cycloaddition. thieme-connect.com Copper catalysts have also been employed in radical carboamination of alkenyl carbonyl compounds to access functionalized β-lactams. rsc.org

Rhodium-Catalyzed Systems: Rhodium complexes are powerful catalysts for azetidin-2-one synthesis. An effective method for producing syn-β-lactams is the Rh-catalyzed reductive Mannich-type reaction, where a rhodium-hydride complex mediates the reaction between an imine and an α,β-unsaturated ester. beilstein-journals.org Rhodium(II) catalysts, such as Rh₂(esp)₂, are also used in three-component reactions involving anilines, diazo compounds, and carbon monoxide to furnish β-lactams. mdpi.com Furthermore, rhodium catalysts facilitate the ring expansion of aziridines to azetidines and their derivatives, providing another pathway to this important scaffold. nih.govacs.orgresearchgate.net

Other Catalytic Approaches: Beyond copper and rhodium, various other catalytic systems have been developed.

Organocatalysis: One-pot methods using organocatalysts like 4,6-dihydroxysalicylic acid can facilitate the oxidation of amines to imines, which are then trapped in situ with acyl chlorides to form β-lactams with excellent cis-selectivity. acs.orgacs.org This represents a metal-free, green approach to β-lactam construction. acs.org

Iodine Catalysis: Molecular iodine has been used as a catalyst, particularly under microwave irradiation, for the synthesis of 3-pyrrole-substituted 2-azetidinones from 3-amino-2-azetidinones, demonstrating a green and practical methodology. mdpi.com

Gold Catalysis: Gold catalysts enable the oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones, which are structural isomers of β-lactams and versatile synthetic intermediates. nih.gov

These catalytic methodologies offer diverse and powerful tools for constructing the azetidin-2-one core, paving the way for the efficient and selective synthesis of complex target molecules like this compound.

Table 2: Overview of Catalytic Systems for Azetidinone Ring Formation

| Catalyst Type | Reaction Principle | Key Features | Reference |

|---|---|---|---|

| Copper(I)/Copper(II) | Intramolecular C-N coupling; Reaction of oximes and propiolates | Efficient for 4-alkylidene derivatives; High diastereoselectivity | organic-chemistry.orgnih.gov |

| Rhodium(I)/Rhodium(II) | Reductive Mannich-type reaction; Three-component reactions | Stereoselective for syn-β-lactams; Access from diazo compounds | mdpi.combeilstein-journals.org |

| Organocatalysts | One-pot oxidation of amines and subsequent cyclization | Metal-free, green protocol; Excellent cis-selectivity | acs.orgacs.org |

| Molecular Iodine | Catalysis of amine condensation/cyclization | Effective with microwave irradiation; Solvent-free potential | mdpi.com |

| Gold | Oxidative cyclization of N-propargylsulfonamides | Access to chiral azetidin-3-ones | nih.gov |

Mechanistic Investigations into Azetidin 2 One Chemical Processes

Elucidation of Azetidin-2-one (B1220530) Ring Formation Mechanisms

The construction of the azetidin-2-one ring is a pivotal step that has been the subject of extensive mechanistic investigation. The Staudinger synthesis, a [2+2] cycloaddition, remains one of the most significant and versatile methods for this purpose. researchgate.net

The most prevalent method for synthesizing β-lactams is the Staudinger ketene-imine cycloaddition, first discovered in 1907. mdpi.com This reaction involves the combination of a ketene (B1206846) and an imine to form the azetidin-2-one ring. For the synthesis of 3-butyl-3-phenylazetidin-2-one, the reaction would proceed between a 2-phenyl-2-butylketene and an imine. The ketene is typically generated in situ from a suitable precursor, such as a 2-phenyl-2-butylacetyl chloride, by treatment with a tertiary amine like triethylamine (B128534). mdpi.com

Following the initial nucleophilic attack of the imine on the ketene, a zwitterionic intermediate is formed. researchgate.netthieme-connect.de This intermediate contains both a positive charge on the nitrogen atom (now part of an iminium ion) and a negative charge on the oxygen atom (an enolate). The stability and lifetime of this zwitterionic species are critical in determining the stereochemistry of the final β-lactam product. researchgate.net

The final step in the formation of the azetidin-2-one ring is the intramolecular cyclization of the zwitterionic intermediate. This occurs via a 4π-electron conrotatory electrocyclic ring closure. researchgate.net The enolate oxygen attacks the iminium carbon, forming the C-N bond and completing the four-membered ring. The stereochemical outcome (cis or trans diastereomer) is dictated by the relative orientation of the substituents during this ring-closing step. Isomerization around the C-N bond in the zwitterionic intermediate can lead to the formation of different stereoisomers, and this process is often influenced by the steric bulk of the substituents and the reaction temperature. researchgate.net

Table 1: Key Mechanistic Steps in the Staudinger Synthesis of this compound

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Ketene Formation | 2-phenyl-2-butylacetyl chloride, Triethylamine |

| 2 | Nucleophilic Attack | Imine, Ketene |

| 3 | Intermediate Formation | Zwitterionic Intermediate |

| 4 | Ring Closure | 4π-Electrocyclization of the Zwitterionic Intermediate |

| 5 | Product Formation | This compound |

Reaction Mechanism Studies of Azetidin-2-one Transformations

The inherent ring strain of the azetidin-2-one core makes it susceptible to various transformations, particularly ring-opening reactions. Understanding the mechanisms of these reactions is vital for predicting the stability and reactivity of compounds like this compound.

The β-lactam ring is susceptible to cleavage, most commonly at the amide (C-N) bond. This reactivity is the basis for the mechanism of action of penicillin and cephalosporin (B10832234) antibiotics. Ring-opening of this compound can be initiated by various nucleophiles. For instance, hydrolysis under acidic or basic conditions leads to the cleavage of the amide bond to yield the corresponding β-amino acid, 3-amino-3-phenylheptanoic acid.

The mechanism often involves the nucleophilic attack on the carbonyl carbon of the lactam ring. mdpi.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the carbonyl, forming a tetrahedral intermediate which then collapses, cleaving the C-N bond. In acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl group toward attack by a weaker nucleophile like water. Other nucleophiles, such as amines or alcohols, can also open the ring to form amides or esters of the corresponding β-amino acid. researchgate.net

Table 2: Potential Ring-Opening Reactions of this compound

| Reagent/Condition | Type of Reaction | Product |

|---|---|---|

| H₃O⁺ | Acid-catalyzed hydrolysis | 3-amino-3-phenylheptanoic acid |

| NaOH, H₂O | Base-catalyzed hydrolysis | Sodium 3-amino-3-phenylheptanoate |

| R-OH, H⁺ | Alcoholysis | Alkyl 3-amino-3-phenylheptanoate |

| R-NH₂ | Aminolysis | N-substituted 3-amino-3-phenylheptanamide |

Transition state analysis provides critical insights into the kinetics and feasibility of chemical reactions. For the derivatization of azetidin-2-ones, such as N-alkylation or substitution at the C3 position, understanding the structure and energy of the transition state is key. acs.org In the context of this compound, derivatization would likely involve reactions at the nitrogen atom.

For example, the N-alkylation of this compound would proceed via an S_N2 mechanism. This involves the deprotonation of the N-H bond by a base to form an amide anion, which then acts as a nucleophile, attacking an alkyl halide. The transition state for this reaction would involve the partial formation of the new N-C bond and partial cleavage of the C-halide bond. The steric hindrance caused by the bulky butyl and phenyl groups at the adjacent C3 position would influence the energy of this transition state and, consequently, the rate of the reaction. acs.org

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. acs.orgcsic.es For the study of azetidin-2-one chemistry, these methods provide a molecular-level understanding that is often inaccessible through experimental means alone.

Computational studies can be used to model the entire reaction pathway for the Staudinger cycloaddition, including the structures of the reactants, the zwitterionic intermediate, the transition state for electrocyclization, and the final product. acs.orgnih.gov By calculating the energies of these species, researchers can predict reaction barriers and determine the most likely mechanistic pathway. mdpi.com For instance, DFT calculations can rationalize the observed stereoselectivity by comparing the energies of the transition states leading to the cis and trans isomers. researchgate.net Similarly, the mechanisms of ring-opening reactions and other derivatizations can be explored, providing detailed information about transition state geometries and activation energies, thus offering a comprehensive picture of the reactivity of molecules like this compound. nih.govmdpi.com

Quantum Chemical Analysis of Reaction Intermediates and Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic intricacies of β-lactam formation. These studies consistently show that the Staudinger reaction is not a concerted process but rather a two-step mechanism. scispace.comrsc.org

Computational studies have identified several potential intermediates, including cis and trans zwitterions, and have calculated the energy barriers associated with their formation and subsequent cyclization. ubc.caacs.org The relative stability of these intermediates and the transition states connecting them dictates the final stereochemistry (cis or trans) of the β-lactam product. For instance, in catalyzed Staudinger reactions, DFT studies have shown that changing the N-protecting group on the imine can switch the stereoselectivity from cis to trans by altering the energy profile of the reaction pathways. rsc.org The ketene-first mechanism, where the catalyst activates the ketene before the imine attack, is often found to be the favored pathway. rsc.org

The table below presents representative relative free energy data from a DFT study on a catalyzed Staudinger reaction, illustrating the energy differences between pathways leading to cis and trans products. Such data is crucial for predicting the stereochemical outcome.

Table 1: Representative Calculated Relative Free Energies (kcal/mol) for Staudinger Reaction Pathways

Data is illustrative, based on findings for N-Tf imine in a PPY-catalyzed reaction as reported in computational studies. rsc.org The rate-determining step for the trans pathway is the initial imine coupling, whereas for the cis pathway, it is the ring-closure. rsc.org

Electron Localization Function (ELF) Studies for Bonding Changes in Azetidin-2-one Synthesis

The Electron Localization Function (ELF) is a powerful quantum chemical tool that provides a visual and quantitative description of electron localization in a molecule. cam.ac.ukresearchgate.nettaylorandfrancis.com It is particularly useful for understanding how chemical bonds form and break during a reaction. nih.govmdpi.com By analyzing the topology of the ELF, the molecular space can be divided into basins corresponding to atomic cores, lone pairs, and chemical bonds. researchgate.netmdpi.com

In the context of the Staudinger reaction for synthesizing azetidin-2-ones, ELF analysis provides a detailed picture of the electronic rearrangements. scispace.comrsc.org It confirms the two-step nature of the mechanism. The first step, the nucleophilic attack, is characterized by the depopulation of the imine's nitrogen lone pair basin and the formation of a new disynaptic basin, which represents the newly formed N-C bond. scispace.comrsc.org

The second step, the ring closure, is more complex. ELF analysis reveals that this step involves the C-to-C coupling of two pseudoradical centers that are generated on the carbon atoms destined to form the final C-C bond of the ring. scispace.comrsc.org This finding refutes earlier mechanistic proposals based solely on Frontier Molecular Orbital (FMO) theory and highlights that the process is not a concerted pericyclic reaction. rsc.orgrsc.org The formation of the C-C bond is preceded by significant changes in the electron density at the involved carbon centers. scielo.org.mx

The evolution of ELF valence basin populations along the reaction coordinate allows for a precise characterization of the bonding changes. The table below illustrates typical changes in electron populations for key basins during a cycloaddition reaction, showing the transition from non-bonded or double-bonded states to the formation of new single bonds.

Table 2: Illustrative ELF Valence Basin Populations (in average number of electrons, e) During Cycloaddition

Data is representative and compiled from general principles of ELF analysis of cycloaddition reactions. rsc.orgscielo.org.mx The populations show the depopulation of lone pairs and double bonds as new single bonds are formed.

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies and Computational Modeling for Azetidin 2 One Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of activity for new, unsynthesized compounds.

Development and Validation of QSAR Models for Azetidin-2-one (B1220530) Bioactivity Prediction

The development of QSAR models for azetidin-2-one derivatives involves a systematic process. Initially, a dataset of azetidin-2-one compounds with experimentally determined biological activities (e.g., antimicrobial, anticancer) is compiled. isca.insphinxsai.com The three-dimensional structures of these molecules are generated and optimized, and a wide range of molecular descriptors are calculated. nih.gov

Statistical methods, most commonly Multiple Linear Regression (MLR), are then employed to build the QSAR model. isca.inresearchgate.net MLR generates an equation that correlates the most significant molecular descriptors with the observed biological activity. chalcogen.ro The goal is to create a model that is not only statistically robust but also has strong predictive power.

The validity and predictability of the generated QSAR models are rigorously assessed through several validation techniques:

Internal Validation: The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validated correlation coefficient (Q²). researchgate.netnih.gov A high Q² value (often > 0.5) is considered an indicator of the model's robustness. researchgate.net Another internal validation method is bootstrapping, where random subsamples of the original data are analyzed repeatedly. researchgate.net

External Validation: The model's ability to predict the activity of compounds not used in its development is crucial. researchgate.net This is assessed by using an external test set of compounds and comparing the predicted activity values with the experimental ones, often expressed as a predictive R² (R²pred). nih.gov A high R²pred value confirms the model's real-world predictive utility. sphinxsai.com

For instance, a QSAR study on a series of 1,3,4-thiadiazole-2-yl azetidin-2-ones reported a model with a correlation coefficient (r²) of 0.8040 and a cross-validated coefficient (Q²) of 0.6189. researchgate.net Another study on azetidino-2-one derivatives against Bacillus subtilis yielded a model with an R² of 0.835 and a Q² of 0.780. isca.in These statistical values indicate a strong correlation and good predictive capacity.

Identification of Key Molecular Descriptors Influencing Activity in Azetidin-2-ones

QSAR studies have successfully identified several molecular descriptors that are crucial for the biological activity of azetidin-2-one derivatives. These descriptors fall into various categories, including thermodynamic, steric, electronic, and topological.

Key descriptors found to influence the activity of azetidin-2-ones include:

Topological and Thermodynamic Descriptors: Studies have shown that parameters like the Balaban index (J), and valence molecular connectivity indices (⁰χv and ¹χv) govern antimicrobial and anticancer activities. nih.gov Other important descriptors include total energy, molar refractivity, logP (lipophilicity), and ovality. researchgate.net

Electronic and Steric Descriptors: Electro-topological parameters, estate numbers, and descriptors related to the hydrogen count have been shown to correlate significantly with biological activity. sphinxsai.com For example, descriptors such as E3s (a 3D-MoRSE descriptor) and HATS6e (a GETAWAY descriptor) were found to play an important role in bacterial inhibition. isca.in

Physicochemical Properties: Properties such as ionization potential and the number of hydrogen bond donors are key factors. nih.gov The presence of specific fragments, like aliphatic primary amino groups, can also significantly influence activity. nih.gov

The identification of these descriptors provides valuable insights for medicinal chemists, suggesting that modifications to a molecule's size, shape, lipophilicity, and electronic properties can enhance its biological potency. For example, one model suggested that higher lipophilicity contributes positively to carcinogenicity, while the presence of certain functional groups like phenolic or carboxylic OH reduces it. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns at the molecular level. rjptonline.org

Investigation of Binding Modes and Affinities in Protein Active Sites

Molecular docking simulations have been extensively used to study how azetidin-2-one derivatives interact with the active sites of various protein targets, such as enzymes and receptors involved in cancer and infectious diseases. These studies reveal the specific binding modes, calculate binding affinities (often expressed as a docking score or binding energy), and identify key amino acid residues involved in the interaction. dergipark.org.trarabjchem.org

For example, in studies targeting the epidermal growth factor receptor (EGFR), a key protein in cell proliferation, certain azetidin-2-one derivatives were shown to have a higher binding affinity (PLP fitness scores of 77.79 and 76.68) than the reference drug erlotinib (B232) (fitness score of 71.94). dergipark.org.trresearchgate.net Similarly, docking studies against the colchicine (B1669291) binding site of β-tubulin, a target for anticancer drugs, found that some azetidin-2-one derivatives had a predicted binding affinity similar to that of colchicine itself. nih.gov In another study, derivatives were docked into the active site of the COX-II enzyme, with some compounds showing a better binding score (-12.74 kJ/mol) than the standard drug (-10.11 kJ/mol), indicating a strong affinity. arabjchem.org

These simulations often highlight the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex. For instance, hydrogen bonding between the oxygen of the azetidinone ring and serine residues in the active site has been observed in docking studies with COX-II. arabjchem.org

Table 1: Example of Molecular Docking Results for Azetidin-2-one Derivatives

| Protein Target | Derivative | Binding Affinity/Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Compound A-2 | 77.79 (PLP Fitness Score) | Not Specified | dergipark.org.trresearchgate.net |

| β-Tubulin (Colchicine Site) | Compound 6 | -8.2 kcal/mol | Not Specified | nih.gov |

| COX-II Enzyme | Compound 3h | -12.74 kJ/mol | Glycine 533, Arginine 376 | arabjchem.org |

| Enoyl-acyl carrier protein (InhA) | Compound 1 | -8.22 Kcal/mol | TYR 158 | rjptonline.org |

Ligand-Based and Structure-Based Docking Methodologies for Azetidin-2-ones

Both ligand-based and structure-based approaches are utilized in the computational study of azetidin-2-ones, each offering unique advantages. iptonline.com

Structure-Based Docking: This is the most common approach when the three-dimensional structure of the target protein is known (from X-ray crystallography or NMR, for example). iptonline.com The method involves docking the flexible ligand (the azetidin-2-one derivative) into the rigid or flexible binding site of the protein. rjptonline.orgiptonline.com This allows for a detailed, atomic-level prediction of the binding pose and interactions. iptonline.com Programs like AutoDock and GOLD are frequently used for this purpose. rjptonline.orgdergipark.org.tr This method was used to dock azetidin-2-one derivatives into the crystal structure of the EGFR tyrosine kinase domain and the enoyl-acyl carrier protein reductase enzyme. rjptonline.orgdergipark.org.tr

Ligand-Based Docking (Pharmacophore Modeling): When the 3D structure of the target is unknown, but a set of molecules with known activity exists, ligand-based methods can be employed. nih.gov This approach involves creating a pharmacophore model, which is an ensemble of steric and electronic features necessary for biological activity. The azetidin-2-one derivatives are then aligned to this pharmacophore model to predict their activity. Ligand-based methods are excellent for pattern recognition and can be used to screen large databases for compounds with similar properties to known active molecules. iptonline.comnih.gov

Often, these methods are used in a complementary fashion. Ligand-based screening can rapidly filter large compound libraries, and the most promising candidates can then be subjected to more computationally intensive structure-based docking for refinement and detailed analysis. iptonline.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. dergipark.org.tr This technique is crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding. mdpi.com

MD simulations are performed on the most promising ligand-protein complexes identified through docking. dergipark.org.tr The simulation tracks the trajectory of the complex over a period of nanoseconds, providing insights into its flexibility and stability. researchgate.net

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms over time from their initial position. A stable RMSD plot indicates that the complex has reached equilibrium and remains stable throughout the simulation. researchgate.net For example, an MD study of an azetidin-2-one derivative bound to EGFR showed the complex remained steady with only slight fluctuations. mdpi.com

Root Mean Square Fluctuation (RMSF): This parameter assesses the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of high flexibility, while low values suggest stability. mdpi.com In one study, the RMSF for a potent azetidin-2-one derivative remained relatively low during the entire MD simulation, indicating it did not diffuse away from the binding site. mdpi.com

MD simulations provide a more realistic representation of the biological environment and can confirm the stability of interactions predicted by docking, adding a higher level of confidence to the computational predictions. dergipark.org.trmdpi.com

Based on a comprehensive review of available scientific literature, there is currently no specific published research focusing on the "Structure-Activity Relationship (SAR) Studies and Computational Modeling" of the chemical compound 3-butyl-3-phenylazetidin-2-one .

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specific topics of "Simulating Ligand-Protein Interactions and Conformational Changes of Azetidin-2-ones" and "In Silico Approaches to Structure-Activity Correlation" for this particular compound. The generation of thoroughly researched content, including data tables and detailed findings as requested, is contingent on the existence of primary research studies, which appear to be absent for this compound.

General research on other azetidin-2-one derivatives does exist nih.govresearchgate.nettudublin.ieresearchgate.netnih.gov. These studies explore the synthesis, biological activities, and computational analysis of various analogs nih.govtudublin.ieresearchgate.netnih.gov. For instance, research on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones has involved molecular docking and dynamics simulations to understand their interactions with biological targets nih.gov. Similarly, studies on other derivatives have utilized computational methods to correlate structural features with biological outcomes dntb.gov.uanih.gov. However, these findings are specific to the compounds investigated in those studies and cannot be extrapolated to this compound without dedicated research on the compound itself.

Synthetic Applications and Intermediate Utility of Azetidin 2 Ones

Azetidin-2-ones as Key Intermediates in β-Amino Acid Synthesis

Azetidin-2-ones serve as valuable precursors to β-amino acids, which are important structural motifs in various biologically active molecules, including peptides and pharmaceuticals. The hydrolysis of the amide bond within the β-lactam ring provides a direct route to β-amino acids. nih.govutrgv.edu This transformation can be achieved under both acidic and basic conditions. nih.gov

The general mechanism for the hydrolysis of an azetidin-2-one (B1220530) to a β-amino acid is depicted below:

Scheme 1: General Hydrolysis of Azetidin-2-one to a β-Amino Acid

For 3-butyl-3-phenylazetidin-2-one, hydrolysis would yield 3-amino-3-phenylheptanoic acid. The stereochemistry of the resulting β-amino acid is dependent on the stereochemistry of the starting β-lactam. The rate of hydrolysis can be influenced by the substituents on the azetidin-2-one ring. Electron-withdrawing groups on the nitrogen atom can accelerate hydrolysis, while steric hindrance around the carbonyl group can slow it down. utrgv.edu

While specific studies on the hydrolysis of this compound are not extensively documented, the general principles of β-lactam chemistry suggest its viability as a precursor to the corresponding β-amino acid. The synthesis of β-amino acids from β-lactams is a well-established method, and cis-azetidin-2-ones bearing three different substituents have been shown to undergo acid-catalyzed hydrolysis to afford the corresponding β-amino acids as single diastereomers. mdpi.com

Conversion of Azetidin-2-ones to β-Amino Alcohols

β-Amino alcohols are another class of synthetically important compounds, often used as chiral ligands and building blocks for pharmaceuticals. The reduction of the carbonyl group in azetidin-2-ones offers a direct pathway to the corresponding azetidines, which can be further converted to β-amino alcohols. acs.org

The reduction of N-substituted azetidin-2-ones to N-substituted azetidines can be accomplished using various reducing agents, such as diborane, lithium aluminum hydride (LiAlH₄), and alanes, with the stereochemistry of the ring substituents generally being retained. acs.org It has been noted that this compound can be reduced to 3-butyl-3-phenylazetidine. ontosight.ai

Scheme 2: Reduction of this compound to 3-butyl-3-phenylazetidine

The resulting azetidine (B1206935) can then be subjected to ring-opening reactions to yield β-amino alcohols. For instance, hydrogenolysis of the C-N bonds in the azetidine ring can lead to the desired β-amino alcohol. Furthermore, enantiopure 3-amino-β-lactams have been reduced to the corresponding α,β-diamino alcohols using LiAlH₄. nih.gov This highlights the potential of using the azetidin-2-one scaffold to access chiral amino alcohols.

Utilization of Azetidin-2-one Derivatives in the Synthesis of Nitrogen-Containing Compounds

The reactivity of the β-lactam ring makes azetidin-2-ones versatile starting materials for the synthesis of a variety of other nitrogen-containing heterocycles. nih.govnih.gov The ring-opening of azetidin-2-ones can provide linear intermediates that can subsequently cyclize to form larger rings.

For example, the reaction of 4-methyl-1-phenylazetidin-2-one and 1-phenyl-4-propylazetidin-2-one with ketones has been used to synthesize 2-(1-anilinoalkyl)but-2-enolides, which are then converted to furan (B31954) derivatives. nih.gov This demonstrates how the azetidin-2-one ring can be used as a masked aminoalkyl group that is revealed upon ring opening.

Application as Chiral Templates in Asymmetric Synthesis

Chiral azetidin-2-ones are highly valuable as templates in asymmetric synthesis, allowing for the stereocontrolled introduction of new stereocenters. The rigid four-membered ring provides a well-defined conformational framework that can direct the approach of reagents to a specific face of the molecule.

The diastereoselective synthesis of 3,3-disubstituted β-lactams is an area of active research. nih.govacs.org For instance, Passerini and Passerini-Smiles reactions with azetidine-2,3-diones have been shown to produce 3,3-disubstituted-β-lactams with complete diastereoselectivity. nih.govacs.org

Furthermore, the use of chiral auxiliaries attached to the azetidin-2-one ring can control the stereochemical outcome of subsequent reactions. For example, D-glucosamine has been used as a chiral auxiliary in the Staudinger reaction to achieve the asymmetric synthesis of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones. rsc.org

In the context of this compound, if synthesized in an enantiomerically pure form, it could serve as a chiral building block. The stereocenter at C3 would influence the stereochemical outcome of reactions at other positions of the molecule or in subsequent transformations after ring opening. The development of asymmetric syntheses of such 3,3-disubstituted β-lactams is crucial for their application as chiral templates. rsc.orgscispace.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-butyl-3-phenylazetidin-2-one, and what are the critical reaction parameters?

- Methodological Answer : The synthesis of azetidin-2-one derivatives typically involves cyclization reactions, such as the Staudinger ketene-imine cycloaddition or intramolecular nucleophilic substitution. For this compound, key parameters include the choice of base (e.g., triethylamine for deprotonation), solvent polarity (e.g., dichloromethane or THF), and temperature control to minimize side reactions. Precursor molecules like β-lactam intermediates or substituted amines must be carefully functionalized with butyl and phenyl groups. Reaction progress can be monitored via TLC or HPLC to optimize yield .

Q. How can the structural identity and purity of this compound be verified experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm the azetidinone ring, butyl chain (δ ~0.8–1.6 ppm for CH/CH), and phenyl substituents (aromatic protons at δ ~7.2–7.5 ppm).

- IR : Stretching frequencies for the carbonyl group (C=O at ~1750–1700 cm) and N-H (if present).

- X-ray crystallography for absolute configuration (if crystalline).

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS, with ≥95% purity recommended for biological assays .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling.

- Waste disposal : Segregate organic waste in designated containers; consult institutional guidelines for azetidinone disposal.

- Exposure mitigation : In case of skin contact, wash immediately with soap and water. Avoid inhalation of dust/aerosols .

Advanced Research Questions

Q. How can computational modeling predict the biological activity or pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on the azetidinone ring’s hydrogen-bonding capacity and hydrophobic contributions from the butyl/phenyl groups.

- QSAR studies : Correlate substituent modifications (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data.

- ADME prediction : Tools like SwissADME can estimate logP, solubility, and metabolic stability. Fluorinated analogs (if synthesized) may show enhanced bioavailability .

Q. What strategies resolve contradictions between experimental and theoretical data for azetidin-2-one derivatives?

- Methodological Answer :

- Iterative refinement : Re-examine synthesis conditions (e.g., catalyst purity) or computational parameters (e.g., force fields).

- Cross-validation : Compare results across multiple techniques (e.g., NMR vs. X-ray for stereochemistry).

- Error analysis : Quantify uncertainties in spectroscopic measurements or docking scores. Contradictions in bioactivity may arise from off-target effects, requiring orthogonal assays (e.g., SPR vs. cell-based) .

Q. How should in vitro assays be designed to evaluate the bioactivity of this compound?

- Methodological Answer :

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC/EC. Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO <0.1%).

- Cell viability assays : Use MTT or resazurin to rule out cytotoxicity in relevant cell lines (e.g., HEK293 or HeLa).

- Target engagement : For enzyme inhibition, employ fluorogenic substrates or radiometric assays. Confirm binding via SPR or thermal shift assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.